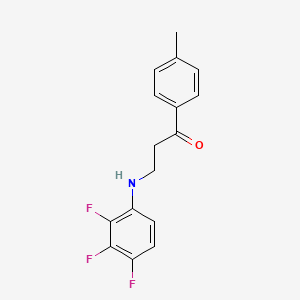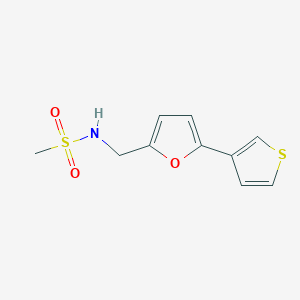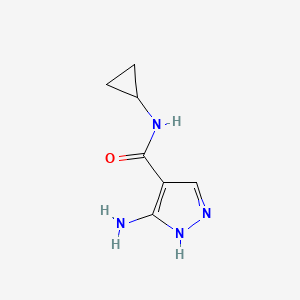![molecular formula C24H25N3OS B2812525 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442879-26-7](/img/structure/B2812525.png)
4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a sec-butylthio group, an ethoxyphenyl group, and a phenyl group attached to the pyrrolo[2,3-d]pyrimidine core
Méthodes De Préparation
The synthesis of 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as anilines and aryl ketones, under oxidative conditions using reagents like potassium persulfate (K₂S₂O₈) and dimethyl sulfoxide (DMSO) as a methine equivalent.
Introduction of Substituents: The sec-butylthio, ethoxyphenyl, and phenyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and yield.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often through the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents include alkyl halides and organometallic reagents like Grignard reagents (RMgX).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butylthio group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.
Applications De Recherche Scientifique
4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.
Chemical Biology: Researchers use this compound to probe biological systems and understand the molecular mechanisms underlying various biological processes.
Mécanisme D'action
The mechanism of action of 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine include other pyrrolo[2,3-d]pyrimidine derivatives and thieno[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . For example:
Thieno[2,3-d]pyrimidines: These compounds have a sulfur atom in place of the nitrogen atom in the pyrrolo ring, which can alter their electronic properties and biological activity.
Pyrrolo[3,2-d]pyrimidines: These compounds have a different arrangement of the pyrrolo and pyrimidine rings, leading to variations in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
4-butan-2-ylsulfanyl-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-4-17(3)29-24-22-21(18-9-7-6-8-10-18)15-27(23(22)25-16-26-24)19-11-13-20(14-12-19)28-5-2/h6-17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSRLKFWJODOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OCC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2812442.png)
![{4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B2812443.png)


![2-phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B2812451.png)
![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2812457.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine](/img/structure/B2812459.png)
![N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)

![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)

![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)
